Apoatropine

Beschreibung

This compound has been reported in Cyphanthera odgersii, Cyphanthera tasmanica, and other organisms with data available.

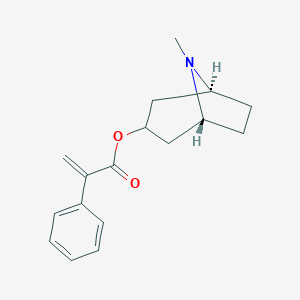

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-phenylprop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO2/c1-12(13-6-4-3-5-7-13)17(19)20-16-10-14-8-9-15(11-16)18(14)2/h3-7,14-16H,1,8-11H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPUIZWXOSDVQJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1CC(C2)OC(=O)C(=C)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70871704 | |

| Record name | 8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 2-phenylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70871704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500-55-0 | |

| Record name | Apoatropine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.188 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Biosynthesis of Apoatropine in Solanaceae: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Solanaceae family of plants is a rich source of tropane alkaloids, a class of secondary metabolites with significant pharmacological applications. Among these, hyoscyamine and scopolamine are the most well-known for their anticholinergic properties. Apoatropine, a dehydrated derivative of atropine (the racemic form of hyoscyamine), is also found in various Solanaceae species. While the biosynthetic pathway of the primary tropane alkaloids is well-established, the formation of this compound is less defined and is predominantly considered a result of non-enzymatic dehydration of atropine. This technical guide provides an in-depth overview of the this compound formation pathway, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

The Core Tropane Alkaloid Biosynthesis Pathway

The biosynthesis of this compound is intrinsically linked to the formation of its precursor, atropine. The core tropane alkaloid pathway, which leads to the synthesis of hyoscyamine (and subsequently atropine), originates from the amino acids ornithine and phenylalanine. The key steps are outlined below and illustrated in the accompanying diagram.

The pathway begins with the decarboxylation of ornithine to putrescine, which is then methylated to N-methylputrescine. A series of enzymatic reactions convert N-methylputrescine into the tropane ring precursor, tropinone. Tropinone stands at a critical branch point, where it can be reduced by two different enzymes: tropinone reductase I (TRI) or tropinone reductase II (TRII).[1] TRI stereospecifically reduces tropinone to tropine, the precursor for hyoscyamine and scopolamine.[2] TRII, on the other hand, produces pseudotropine, which leads to the synthesis of calystegines.

Tropine is then esterified with (R)-phenyllactate, derived from phenylalanine, to form littorine.[3] A cytochrome P450 enzyme, CYP80F1, catalyzes the rearrangement of littorine to hyoscyamine aldehyde, which is subsequently reduced to hyoscyamine.[3] Racemization of l-hyoscyamine to a mixture of d- and l-hyoscyamine results in atropine.

Formation of this compound from Atropine

The direct enzymatic synthesis of this compound in Solanaceae has not been conclusively demonstrated. Instead, evidence strongly suggests that this compound is formed through the dehydration of atropine.[4][5] This transformation can occur spontaneously within the plant or during the extraction and analysis of plant material, particularly under acidic or basic conditions and with the application of heat.[5] Chemically, this compound can be synthesized by treating atropine with nitric acid.[6]

While a dedicated plant enzyme for this conversion remains unidentified, a study on guinea pig liver cytosol demonstrated the enzymatic dehydration of atropine to this compound, a reaction dependent on sulphotransferase.[7] This finding suggests the possibility of a similar enzymatic process in plants, although this is yet to be confirmed.

Quantitative Data on Tropane Alkaloid Content

The concentration of this compound and its precursors varies significantly among different Solanaceae species, plant organs, and culture conditions. The following tables summarize quantitative data from various studies.

Table 1: Tropane Alkaloid Content in Atropa belladonna

| Plant Material | Atropine (mg/g DW) | Scopolamine (mg/g DW) | This compound (mg/g DW) | Reference |

| Hairy Roots (in vivo) | Same or higher than field-grown | Same or higher than field-grown | Not Reported | [8] |

| Hairy Roots (in vitro) | 1.1 - 8.0 (total alkaloids) | Not specified | Not Reported | [9] |

| Fruit Extract | 46.7 | 8.74 | Not Reported | [10] |

| Leaf Extract | 38.74 | 7.54 | Not Reported | [10] |

| Stem Extract | 4.91 | Not specified | Not Reported | [10] |

Table 2: Tropane Alkaloid Content in Datura Species

| Species & Plant Material | Atropine (µg/g) | Scopolamine (µg/g) | This compound (µg/g) | Reference |

| D. stramonium (various organs) | Dominant alkaloid | Present | Not Reported | [11] |

| D. stramonium (seeds) | 170 - 387 | 12 - 89 | Not Reported | [12] |

| D. innoxia (various organs) | Lower than scopolamine | Highest among tested species | Not Reported | [11] |

| D. innoxia (seeds) | Not Reported | 205 | Not Reported | [12] |

Regulation of the Tropane Alkaloid Pathway by Jasmonate Signaling

The biosynthesis of tropane alkaloids is regulated by various signaling molecules, with jasmonates playing a key role. Methyl jasmonate (MJ), a plant hormone, has been shown to upregulate the expression of key enzyme genes in the tropane alkaloid pathway, such as putrescine N-methyltransferase (PMT), tropinone reductase I (TR1), and hyoscyamine 6β-hydroxylase (h6h).[8][11] This upregulation leads to an increased accumulation of hyoscyamine and scopolamine, the precursors to atropine and subsequently this compound.

Experimental Protocols

Accurate quantification of this compound and related tropane alkaloids requires robust extraction and analytical methods. Below are detailed protocols adapted from the literature.

Extraction of Tropane Alkaloids from Plant Material

This protocol is a general guideline for the extraction of tropane alkaloids for subsequent HPLC or LC-MS analysis.

Materials:

-

Dried and powdered plant material (e.g., leaves, roots)

-

Extraction solvent: Chloroform:Methanol:concentrated Ammonia (15:5:1 v/v/v)[7] or 1% hydrochloric acid in 70% ethanol[13]

-

0.1 N Sulfuric acid

-

Concentrated ammonia solution

-

Peroxide-free diethyl ether

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)

-

Methanol

-

Sonicator

-

Centrifuge

-

Rotary evaporator

Procedure:

-

Weigh approximately 1.0 g of the powdered plant material.

-

Add 15 mL of the chosen extraction solvent.

-

Sonicate the mixture for 15-20 minutes.

-

Centrifuge the sample and collect the supernatant. Repeat the extraction process with the plant material pellet for exhaustive extraction.

-

Combine the supernatants and evaporate to dryness under vacuum.

-

Redissolve the extract in 20 mL of 0.1 N sulfuric acid.

-

Filter the acidic solution.

-

Make the filtrate alkaline (pH 9-10) by adding concentrated ammonia solution.

-

Perform liquid-liquid extraction with three 20 mL portions of diethyl ether.

-

Combine the ether fractions and evaporate to dryness.

-

For further purification, redissolve the extract in methanol and pass it through a pre-conditioned C18 SPE cartridge. Elute the alkaloids with methanol.

-

Evaporate the eluate and reconstitute the final extract in a suitable solvent (e.g., mobile phase) for analysis.

HPLC-MS/MS Analysis of this compound and Other Tropane Alkaloids

This method allows for the simultaneous quantification of multiple tropane alkaloids.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).

-

Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm).

Chromatographic Conditions:

-

Mobile Phase A: 20 mM potassium dihydrogen phosphate with 0.1% triethylamine, adjusted to pH 2.6 with phosphoric acid.[14]

-

Mobile Phase B: Acetonitrile.[14]

-

Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, increasing over time to elute the compounds of interest.

-

Flow Rate: 0.2 mL/min.[14]

-

Column Temperature: 30°C.[14]

-

Injection Volume: 1-5 µL.

Mass Spectrometry Parameters:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).[15]

-

Ion Source Temperature: 500°C.[15]

-

Ion-Spray Voltage: 3000 V.[15]

-

Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for each analyte need to be determined. For this compound, a potential precursor ion would be its protonated molecule [M+H]⁺.

Data Analysis:

-

Quantification is achieved by constructing a calibration curve using certified reference standards for each alkaloid. An internal standard, such as atropine-d3, should be used to correct for matrix effects and variations in instrument response.

Conclusion

The formation of this compound in Solanaceae is best understood as a dehydration product of atropine, a process that can occur both in planta and ex vivo. While a specific biosynthetic enzyme for this conversion has not been identified in plants, the core tropane alkaloid pathway leading to its precursor is well-characterized and subject to regulation by signaling molecules like jasmonates. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and professionals in the field of natural product chemistry and drug development, facilitating further investigation into the biosynthesis, regulation, and potential applications of this compound and other tropane alkaloids.

References

- 1. Plant tropane alkaloid biosynthesis evolved independently in the Solanaceae and Erythroxylaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The enzymatic activity of the organ tissues to hydrolyze atropine and its related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Modular Point-of-Need Tropane Alkaloid Detection at Regulatory Levels: Combining Solid–Liquid Extraction from Buckwheat with a Paper-Immobilized Liquid-Phase Microextraction and Immuno-Detection in Interconnectable 3D-Printed Devices - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. Sulphotransferase-dependent dehydration of atropine and scopolamine in guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Alkaloid production by hairy root cultures in Atropa belladonna - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Tropane alkaloid production by hairy roots of Atropa belladonna obtained after transformation with Agrobacterium rhizogenes 15834 and Agrobacterium tumefaciens containing rol A, B, C genes only - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Chemical Composition Analysis of Atropa belladonna Grown in Iran and Evaluation of Antibacterial Properties of Extract-loaded Nanofibers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Determination of tropane alkaloids atropine and scopolamine by liquid chromatography-mass spectrometry in plant organs of Datura species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Alkaloids of the Genus Datura: Review of a Rich Resource for Natural Product Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Optimization of Tropane Alkaloids Extraction from Anisodus luridus Utilizing Response Surface Methodology and Quality Assessment through UPLC Fingerprinting - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Quantitative Analysis of Muscarinic Antagonist Atropine and Tiotropium in Microvolume Plasma Using Liquid Chromatography–Mass Spectrometry: Application for Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Apoatropine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apoatropine, a tropane alkaloid and a dehydration product of atropine, functions as a competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[1] This technical guide delineates the mechanism of action of this compound, contextualizing its activity with that of its parent compound, atropine. While specific quantitative binding data for this compound is limited in publicly available literature, its pharmacological profile is characterized by a lower affinity for mAChRs compared to atropine.[2] This document provides a comprehensive overview of the established anticholinergic properties of this class of compounds, detailed experimental protocols for assessing muscarinic receptor antagonism, and visual representations of the relevant signaling pathways.

Introduction

This compound is a naturally occurring and synthetically accessible tropane alkaloid found in plants of the Solanaceae family.[3] Structurally, it is an ester formed from tropine and atropic acid.[3] Its primary pharmacological effect is the inhibition of the parasympathetic nervous system through competitive antagonism of muscarinic acetylcholine receptors.[1] This action is the basis of its anticholinergic properties, which are qualitatively similar to those of atropine but with a lower potency.[2] Understanding the nuances of its interaction with mAChR subtypes is crucial for potential therapeutic applications and for toxicological assessment.

Molecular Mechanism of Action

Competitive Antagonism at Muscarinic Acetylcholine Receptors

The principal mechanism of action of this compound is its reversible, competitive antagonism of all five subtypes of muscarinic acetylcholine receptors (M1-M5).[1][4] These G-protein coupled receptors are widely distributed throughout the central and peripheral nervous systems, mediating the effects of the neurotransmitter acetylcholine (ACh).[4]

This compound, being structurally similar to the endogenous ligand ACh, binds to the same orthosteric site on the muscarinic receptors. However, it does not elicit a conformational change that leads to receptor activation. By occupying the binding site, this compound prevents ACh from binding and initiating downstream signaling cascades. This competitive antagonism can be surmounted by increasing the concentration of acetylcholine at the receptor site.[5]

Signaling Pathways

Muscarinic receptor subtypes are coupled to different G-proteins, leading to distinct intracellular signaling pathways.

-

M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 G-proteins.[4] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

-

M2 and M4 Receptors: These receptors are coupled to Gi/o G-proteins.[4] Their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. Additionally, the βγ-subunits of these G-proteins can directly activate G-protein-coupled inwardly-rectifying potassium channels (GIRKs), leading to membrane hyperpolarization.

By blocking these receptors, this compound inhibits the aforementioned signaling cascades.

Quantitative Data

Direct quantitative data on the binding affinities (Ki) or functional antagonism (pA2) of this compound for the individual muscarinic receptor subtypes are not extensively documented in peer-reviewed literature.[1][2] However, it is established that this compound exhibits a lower affinity and potency compared to atropine.[2]

For comparative purposes, the binding affinities and inhibitory concentrations of atropine for the five human muscarinic receptor subtypes are presented below.

Table 1: Binding Affinity (Ki) and IC50 of Atropine for Human Muscarinic Receptor Subtypes

| Receptor Subtype | Ki (nM) | IC50 (nM) |

| M1 | 1.27 ± 0.36 | 2.22 ± 0.60 |

| M2 | 3.24 ± 1.16 | 4.32 ± 1.63 |

| M3 | 2.21 ± 0.53 | 4.16 ± 1.04 |

| M4 | 0.77 ± 0.43 | 2.38 ± 1.07 |

| M5 | 2.84 ± 0.84 | 3.39 ± 1.16 |

| Data sourced from a study on competitive antagonists of muscarinic acetylcholine receptors.[6] |

One study utilizing a gold nanoparticle-based lateral flow immunoassay reported an IC50 of 2.46 ng/mL for this compound; however, this value reflects its detection limit in an immunoassay and is not a measure of receptor binding affinity.[1]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of muscarinic receptor antagonists like this compound.

Radioligand Binding Assay for Muscarinic Receptors

This protocol is used to determine the binding affinity (Ki) of a compound for muscarinic receptor subtypes.

Objective: To quantify the affinity of this compound for each of the five muscarinic receptor subtypes (M1-M5) through competitive displacement of a radiolabeled antagonist.

Materials:

-

Cell membranes from cell lines stably expressing a single human muscarinic receptor subtype (e.g., CHO-K1 cells).

-

Radioligand: [³H]-N-methylscopolamine ([³H]NMS), a non-selective muscarinic antagonist.

-

Non-specific binding control: Atropine (1 µM).

-

Test compound: this compound, serially diluted.

-

Assay buffer: e.g., 20 mM HEPES, pH 7.4.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the target receptor subtype in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of [³H]NMS (typically at its Kd value), and varying concentrations of this compound.

-

Total and Non-specific Binding: For total binding wells, no competing ligand is added. For non-specific binding wells, a high concentration of atropine (1 µM) is added to saturate the receptors.

-

Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate at a controlled temperature (e.g., 20°C) for a sufficient duration to reach equilibrium.

-

Termination of Binding: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a one-site competition model to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Antagonism Assay (Schild Analysis)

This protocol is used to determine the potency (pA2 value) of a competitive antagonist in a functional tissue preparation.

Objective: To determine the pA2 value of this compound, which represents the negative logarithm of the molar concentration of the antagonist that necessitates a doubling of the agonist concentration to produce the same response.

Materials:

-

Isolated tissue preparation containing muscarinic receptors (e.g., guinea pig ileum, which expresses M3 receptors).

-

Organ bath with physiological salt solution (e.g., Tyrode's solution), maintained at 37°C and aerated.

-

Isotonic transducer and data acquisition system.

-

Muscarinic agonist: Acetylcholine or Carbachol.

-

Antagonist: this compound.

Procedure:

-

Tissue Preparation and Mounting: Dissect the tissue and mount it in the organ bath under a resting tension. Allow the tissue to equilibrate.

-

Control Agonist Concentration-Response Curve: Cumulatively add increasing concentrations of the agonist to the organ bath and record the contractile response until a maximal response is achieved. Wash the tissue to return to baseline.

-

Antagonist Incubation: Add a known concentration of this compound to the organ bath and incubate for a predetermined time to allow for equilibrium.

-

Agonist Concentration-Response Curve in the Presence of Antagonist: Repeat the cumulative addition of the agonist in the presence of this compound and record the responses.

-

Repeat with Different Antagonist Concentrations: Wash the tissue and repeat steps 3 and 4 with at least two other concentrations of this compound.

-

Data Analysis (Schild Plot):

-

For each concentration of this compound, calculate the dose ratio (DR), which is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.

-

Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound (-log[this compound]) on the x-axis.

-

Perform a linear regression on the data. For a competitive antagonist, the slope of this line should not be significantly different from 1.

-

The pA2 value is the x-intercept of the regression line.

-

Conclusion

This compound exerts its pharmacological effects through competitive antagonism of muscarinic acetylcholine receptors. While it shares a mechanistic framework with its more potent precursor, atropine, its lower affinity for mAChRs is a key distinguishing feature.[2] The lack of comprehensive binding data for this compound across all mAChR subtypes presents an area for future research, which would be invaluable for a more precise understanding of its pharmacological and toxicological profile. The experimental protocols detailed herein provide a robust framework for such investigations. This guide serves as a foundational resource for professionals in pharmacology and drug development engaged in the study of anticholinergic compounds.

References

- 1. This compound | 500-55-0 | Benchchem [benchchem.com]

- 2. This compound hydrochloride | 5978-81-4 | Benchchem [benchchem.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Molecular properties of muscarinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. droracle.ai [droracle.ai]

- 6. apexbt.com [apexbt.com]

An In-depth Technical Guide to the Pharmacology and Toxicology of Apoatropine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Apoatropine, a tropane alkaloid and a dehydration product of atropine, functions as a non-selective competitive antagonist of muscarinic acetylcholine receptors (mAChRs). While sharing a pharmacological profile with atropine, including anticholinergic effects such as mydriasis, tachycardia, and reduced secretions, its potency and duration of action are reported to differ.[1] Notably, this compound is reputed to be significantly more toxic than atropine, a claim that necessitates careful consideration in any research or development context.[2] This guide provides a comprehensive overview of the available pharmacological and toxicological data on this compound, details relevant experimental protocols, and visualizes key pathways and workflows to support further investigation into this compound. Due to a scarcity of specific quantitative data for this compound, comparative data for atropine is provided as a well-characterized reference.

Pharmacology

This compound exerts its effects by blocking the action of acetylcholine at muscarinic receptors, which are G-protein coupled receptors integral to the parasympathetic nervous system.

Mechanism of Action

As a competitive antagonist, this compound binds to muscarinic receptors without activating them, thereby preventing acetylcholine from binding and eliciting a cellular response. This antagonism leads to a reduction in parasympathetic tone throughout the body.

Muscarinic Receptor Signaling Pathways

Muscarinic receptors are classified into five subtypes (M1-M5) which couple to different G-proteins to initiate distinct signaling cascades. This compound, as a non-selective antagonist, is expected to block all these pathways.

-

M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 proteins. Antagonism by this compound would inhibit the activation of Phospholipase C (PLC), leading to a decrease in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This, in turn, reduces the release of intracellular calcium and the activation of Protein Kinase C (PKC).

-

M2 and M4 Receptors: These receptors couple to Gi/o proteins. This compound antagonism would block the inhibition of adenylyl cyclase, leading to a relative increase in cyclic AMP (cAMP) levels. Additionally, the modulation of ion channels, such as the activation of G-protein-coupled inwardly-rectifying potassium channels (GIRKs), would be inhibited.

Pharmacological Data

Specific quantitative binding affinities (Ki or IC50) for this compound across the five muscarinic receptor subtypes are not widely documented in foundational studies. However, data for the parent compound, atropine, are well-established and provide a benchmark for understanding the expected non-selective profile of this compound.

Table 1: Muscarinic Receptor Binding Affinities of Atropine

| Receptor Subtype | Ligand | Assay Type | Ki (nM) | pKi | Reference |

| M1 | Atropine | Radioligand Binding ([3H]NMS) | 0.25 | 9.6 | |

| M2 | Atropine | Radioligand Binding ([3H]NMS) | 3.24 ± 1.16 | - | |

| M3 | Atropine | Radioligand Binding ([3H]NMS) | 2.21 ± 0.53 | - | |

| M4 | Atropine | Radioligand Binding ([3H]NMS) | 0.77 ± 0.43 | - | |

| M5 | Atropine | Radioligand Binding ([3H]NMS) | 2.84 ± 0.84 | - | |

| Data presented for atropine as a reference due to the lack of specific data for this compound. |

Toxicology

This compound is considered a highly toxic compound, with some sources stating it is 20 times more toxic than atropine.[2]

Acute Toxicity Data

Quantitative LD50 data for this compound is limited. The available data, along with comparative values for atropine, are presented below.

Table 2: Acute Toxicity of this compound and Atropine

| Compound | Species | Route of Administration | LD50 (mg/kg) | Reference |

| This compound | Mouse | Oral | 160 | [3] |

| Atropine | Rat | Oral | 500 | [4] |

| Atropine | Mouse | Oral | 75 | [4] |

| Atropine | Rat | Intravenous | 20-50 | [4] |

| Atropine | Mouse | Intravenous | 20-50 | [4] |

Note: The claim of this compound being 20 times more toxic than atropine is not fully substantiated by the available comparative oral LD50 data in mice.

Experimental Protocols

The following sections detail methodologies for key experiments relevant to the study of this compound's pharmacology and toxicology.

In Vitro Pharmacology: Isolated Tissue Bath Assay

This protocol is designed to assess the antagonist activity of this compound on smooth muscle contraction induced by a muscarinic agonist (e.g., acetylcholine).

Objective: To determine the pA2 value of this compound, a measure of its competitive antagonist potency.

Materials:

-

Isolated tissue (e.g., guinea pig ileum, rat bladder strips)

-

Organ bath system with a transducer and data acquisition system

-

Physiological Salt Solution (PSS), e.g., Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 / 5% CO2

-

Muscarinic agonist (e.g., Acetylcholine) stock solution

-

This compound stock solution

-

Pipettes and other standard laboratory equipment

Procedure:

-

Tissue Preparation: Isolate the desired tissue from a euthanized animal and place it in cold PSS. Prepare a segment of appropriate size and mount it in the organ bath containing aerated PSS at 37°C.

-

Equilibration: Allow the tissue to equilibrate for at least 30-60 minutes under a resting tension (e.g., 1 gram), with regular washes with fresh PSS every 15 minutes.

-

Agonist Concentration-Response Curve (Control):

-

Add the muscarinic agonist cumulatively to the organ bath to obtain a concentration-response curve.

-

Start with a low concentration and increase it stepwise (e.g., by half-log increments) until a maximal contraction is achieved.

-

Wash the tissue thoroughly with PSS until it returns to baseline.

-

-

Antagonist Incubation:

-

Add a known concentration of this compound to the bath and incubate for a predetermined time (e.g., 30 minutes) to allow for receptor equilibrium.

-

-

Agonist Concentration-Response Curve (in the presence of Antagonist):

-

Repeat the cumulative addition of the agonist in the presence of this compound to generate a second concentration-response curve.

-

-

Repeat with Different Antagonist Concentrations: Wash the tissue extensively and repeat steps 4 and 5 with at least two other concentrations of this compound.

-

Data Analysis:

-

Calculate the EC50 values for the agonist in the absence and presence of each concentration of this compound.

-

Calculate the dose ratio (DR) for each antagonist concentration (DR = EC50 with antagonist / EC50 without antagonist).

-

Construct a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound (-log[this compound]) on the x-axis.

-

The pA2 value is the x-intercept of the linear regression line. A slope of approximately 1 is indicative of competitive antagonism.[5]

-

References

Apoatropine: A Comprehensive Technical Guide to its Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apoatropine, a tropane alkaloid and a close structural analog of atropine, is a compound of significant interest in pharmacological and chemical research. It is found naturally in plants of the Solanaceae family and can also be synthesized through the dehydration of atropine.[1][2] As an anticholinergic agent, it acts as a competitive antagonist of muscarinic acetylcholine receptors.[3][4] This technical guide provides an in-depth overview of the core physical and chemical properties of this compound, complete with experimental protocols and visual diagrams to facilitate a comprehensive understanding for research and development applications.

Chemical Identity

-

IUPAC Name: (8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-phenylprop-2-enoate[5]

-

CAS Number: 500-55-0[5]

-

Synonyms: Atropamine, Apohyoscyamine, Atropyltropeine[5]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, formulation, and analysis.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₇H₂₁NO₂ | [6] |

| Molecular Weight | 271.36 g/mol | [1] |

| Appearance | White or off-white crystalline solid | [1] |

| Melting Point | 62 °C (free base) | [6] |

| >236 °C (HCl salt, decomposes) | [1] | |

| Boiling Point | ~389.1 - 414.44 °C (estimate) | [2] |

| pKa | 10.01 (Predicted) | [2] |

Table 2: Solubility Profile

| Solvent | Solubility | Source(s) |

| Water | Almost insoluble | [6] |

| Hot Water | Soluble (as Hydrochloride salt) | [6] |

| Alcohol | Freely soluble | [6] |

| Ether | Freely soluble | [6] |

| Chloroform | Freely soluble | [6] |

| Benzene | Freely soluble | [6] |

| Carbon Disulfide | Freely soluble | [6] |

| Petroleum Ether | Slightly soluble | [6] |

| Isoamyl Alcohol | Slightly soluble | [6] |

Spectroscopic Data

Spectroscopic analysis is fundamental to the structural elucidation and identification of this compound. While detailed spectral data is proprietary to specific research, the following techniques are standard for its characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule.[7][8]

-

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in this compound, such as the ester carbonyl group and the carbon-carbon double bond.[2]

-

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, aiding in its identification.[5][9]

-

UV-Vis Spectroscopy: UV-Vis spectroscopy can be used to study the electronic transitions within the molecule and is often used for quantification.[6][10]

Experimental Protocols

The following are generalized experimental protocols for determining the key physical properties of alkaloids like this compound.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid this compound transitions to a liquid.

Methodology:

-

Ensure the this compound sample is completely dry and finely powdered.[11]

-

Pack a small amount of the powdered sample into a capillary tube, sealed at one end, to a height of about 1-2 mm.[12]

-

Place the capillary tube in a melting point apparatus.[13]

-

Heat the apparatus at a steady and slow rate, approximately 1-2 °C per minute, especially when approaching the expected melting point.[13][14]

-

Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.[13]

-

For unknown samples, a preliminary rapid heating can be done to get an approximate melting point, followed by a slower, more accurate measurement.[14]

Solubility Determination (Shake-Flask Method)

Objective: To determine the solubility of this compound in various solvents.

Methodology:

-

Add an excess amount of solid this compound to a known volume of the desired solvent in a sealed flask.[15]

-

Agitate the flask at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[15]

-

Separate the undissolved solid from the solution by filtration or centrifugation.[15]

-

Analyze the concentration of this compound in the clear supernatant using a suitable analytical method, such as HPLC or UV-Vis spectroscopy.[15]

-

The solubility is then expressed as mass per unit volume (e.g., mg/mL) or molarity.[15]

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of this compound.

Methodology:

-

Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., water or a water-alcohol mixture).

-

Calibrate a pH meter using standard buffer solutions.[16]

-

Immerse the pH electrode into the this compound solution.

-

Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the initial pH of the sample solution.[16]

-

Record the pH of the solution after each incremental addition of the titrant.

-

Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the titration curve's buffer region or the point of inflection.[17]

Chemical Relationships and Signaling Pathways

Formation from Atropine

This compound is a dehydration product of atropine. This chemical transformation involves the elimination of a water molecule from the tropic acid moiety of atropine.[2]

Caption: Dehydration of Atropine to form this compound.

Mechanism of Action: Muscarinic Receptor Antagonism

This compound functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). It binds to these receptors without activating them, thereby blocking the binding of the endogenous neurotransmitter, acetylcholine (ACh). This inhibition of cholinergic signaling leads to its anticholinergic effects.[3]

Caption: this compound's antagonism of muscarinic acetylcholine receptors.

Conclusion

This technical guide has detailed the essential physical and chemical properties of this compound, providing a foundational resource for researchers and professionals in drug development. The summarized data in tabular form, along with generalized experimental protocols and visual representations of its chemical formation and mechanism of action, offer a comprehensive starting point for further investigation and application of this pharmacologically active tropane alkaloid.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | 500-55-0 | Benchchem [benchchem.com]

- 3. CAS 500-55-0: this compound | CymitQuimica [cymitquimica.com]

- 4. This compound Impurities | SynZeal [synzeal.com]

- 5. This compound | C17H21NO2 | CID 64695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound [drugfuture.com]

- 7. C-NMR spectroscopy of tropane alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound(500-55-0) 1H NMR [m.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. The kinetics of atropine and this compound in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. chem.ucalgary.ca [chem.ucalgary.ca]

- 14. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 15. benchchem.com [benchchem.com]

- 16. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 17. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Metabolism of Apoatropine: A Technical Guide for Researchers

Disclaimer: Direct in-depth studies on the in vivo metabolism of apoatropine are not extensively available in publicly accessible scientific literature. This guide is therefore constructed based on the established metabolic pathways of its close structural analog, atropine, and general principles of xenobiotic metabolism. The information provided herein is intended to serve as a foundational resource to guide future research in this area.

Introduction

This compound is a tropane alkaloid and a dehydration product of atropine. While its presence has been noted, particularly as a degradation product, its independent pharmacological and metabolic profiles are not as well-characterized as those of atropine. Understanding the in vivo fate of this compound is crucial for a comprehensive toxicological and pharmacological assessment. This technical guide synthesizes predictive metabolic pathways, proposes experimental designs for their elucidation, and provides a framework for data presentation, aimed at researchers, scientists, and professionals in drug development.

Proposed Metabolic Pathways of this compound

Based on its chemical structure, which features an ester linkage between tropine and atropic acid, the metabolism of this compound is anticipated to proceed through several key phases. The primary metabolic route is expected to be hydrolysis, with subsequent modifications to the core structures.

Phase I Metabolism

The initial and most significant metabolic transformation of this compound is predicted to be the cleavage of its ester bond.

-

Ester Hydrolysis: This reaction is likely catalyzed by various esterases present in the plasma and liver, yielding tropine and atropic acid. This is a major metabolic pathway for atropine.

-

Oxidative Metabolism: While hydrolysis is expected to be predominant, minor oxidative pathways catalyzed by cytochrome P450 (CYP450) enzymes in the liver cannot be ruled out. Potential reactions could include N-demethylation of the tropane ring to form northis compound, or hydroxylation at various positions on the tropane or phenyl rings.

Phase II Metabolism

The metabolites generated in Phase I, particularly those with available functional groups, may undergo conjugation reactions to increase their water solubility and facilitate excretion.

-

Glucuronidation: Hydroxylated metabolites or the tropine moiety itself could be conjugated with glucuronic acid.

A proposed metabolic pathway for this compound is depicted below.

Quantitative Data on Metabolites

As of the last update, specific quantitative data on the in vivo metabolism of this compound is not available. However, based on studies of atropine, a significant portion of the administered dose is expected to be excreted as unchanged drug and major metabolites. For atropine, approximately 13% to 50% is excreted unchanged in the urine[1][2]. The major metabolites of atropine identified in human urine are noratropine (24%), atropine-N-oxide (15%), tropine (2%), and tropic acid (3%)[3][4][5].

To facilitate future research, the following table provides a template for presenting quantitative data on this compound metabolism.

| Metabolite | Species | Matrix | Route of Administration | Dose (mg/kg) | % of Administered Dose (Mean ± SD) | Analytical Method | Reference |

| Unchanged this compound | e.g., Rat | Urine | e.g., Intravenous | e.g., 10 | Data to be determined | LC-MS/MS | (Future Study) |

| Tropine | e.g., Rat | Urine | e.g., Intravenous | e.g., 10 | Data to be determined | LC-MS/MS | (Future Study) |

| Atropic Acid | e.g., Rat | Urine | e.g., Intravenous | e.g., 10 | Data to be determined | LC-MS/MS | (Future Study) |

| Northis compound | e.g., Rat | Urine | e.g., Intravenous | e.g., 10 | Data to be determined | LC-MS/MS | (Future Study) |

| Unchanged this compound | e.g., Rat | Feces | e.g., Intravenous | e.g., 10 | Data to be determined | LC-MS/MS | (Future Study) |

Experimental Protocols for In Vivo Metabolism Studies

The following section outlines a comprehensive, hypothetical protocol for investigating the in vivo metabolism of this compound in a rodent model.

Animal Model

-

Species: Sprague-Dawley rats (male and female, 8-10 weeks old).

-

Housing: Animals should be housed in metabolic cages to allow for separate collection of urine and feces. They should be maintained on a standard diet with free access to water. An acclimatization period of at least one week is recommended.

Drug Administration

-

Formulation: this compound can be dissolved in a suitable vehicle such as saline or a solution of 0.5% carboxymethylcellulose.

-

Routes of Administration:

-

Intravenous (IV): To assess metabolism independent of absorption.

-

Oral (PO): To evaluate first-pass metabolism.

-

-

Dose: A minimum of two dose levels should be investigated.

Sample Collection

-

Urine and Feces: Collected at regular intervals (e.g., 0-8h, 8-24h, 24-48h, 48-72h) post-dosing.

-

Blood/Plasma: Serial blood samples can be collected via a cannulated vessel at time points such as 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose to determine the pharmacokinetic profile of the parent drug and its metabolites.

Sample Preparation

-

Urine: May require enzymatic hydrolysis (e.g., with β-glucuronidase/arylsulfatase) to cleave conjugated metabolites. This is followed by protein precipitation or solid-phase extraction (SPE) for cleanup.

-

Feces: Homogenized in a suitable solvent, followed by extraction (e.g., liquid-liquid extraction or SPE).

-

Plasma: Protein precipitation with an organic solvent (e.g., acetonitrile or methanol).

Analytical Methodology

-

Instrumentation: High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS or LC-MS/MS) is the method of choice due to its high sensitivity and selectivity for identifying and quantifying metabolites.

-

Chromatography: A reversed-phase C18 column is typically used for the separation of tropane alkaloids and their metabolites.

-

Mass Spectrometry: Operated in positive electrospray ionization (ESI+) mode. Selected Reaction Monitoring (SRM) can be used for quantification.

The generalized workflow for such an experiment is illustrated below.

Conclusion

While direct experimental data on the in vivo metabolism of this compound is currently lacking, this guide provides a robust framework for future investigations. By leveraging the knowledge of atropine metabolism and employing modern analytical techniques, researchers can elucidate the metabolic fate of this compound. Such studies are essential for a complete understanding of its pharmacological and toxicological profile, and to ensure the safety and efficacy of any potential therapeutic applications.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Apoatropine from Atropine Dehydration

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of apoatropine through the dehydration of atropine. This compound, a significant derivative and degradation product of atropine, is of interest in pharmaceutical research and development.[1] The protocols herein describe both acid- and base-catalyzed dehydration methods. Furthermore, this document outlines a comprehensive method for the purification of the synthesized this compound and its subsequent quantitative analysis using high-performance liquid chromatography (HPLC). All quantitative data is summarized in tables for clarity, and key experimental workflows are visualized using diagrams.

Introduction

This compound is a tropane alkaloid chemically identified as the ester of tropine and atropic acid.[2] It is found naturally in plants of the Solanaceae family and can also be synthesized, most commonly through the dehydration of atropine.[2] This process involves the elimination of a water molecule from the tropic acid moiety of the atropine molecule.[1] The synthesis of this compound is a key process for researchers studying its pharmacological properties and for professionals involved in the development of atropine-based pharmaceuticals, where this compound can be a significant impurity.

This application note provides detailed methodologies for the synthesis, purification, and quantification of this compound, serving as a practical guide for laboratory procedures.

Synthesis of this compound from Atropine

The primary route for this compound synthesis is the dehydration of atropine, which can be achieved under either acidic or basic conditions.

Acid-Catalyzed Dehydration

Strong acids are documented to facilitate the dehydration of atropine to this compound. One cited method utilizes nitric acid for this conversion.[2]

Protocol: Acid-Catalyzed Dehydration of Atropine

Materials:

-

Atropine

-

Concentrated Nitric Acid

-

Ice bath

-

Sodium bicarbonate solution (5% w/v)

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Round bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

Procedure:

-

In a round bottom flask, dissolve a known amount of atropine in a minimal amount of a suitable solvent.

-

Cool the flask in an ice bath.

-

Slowly add concentrated nitric acid dropwise to the cooled solution with continuous stirring. The exact molar ratio of nitric acid to atropine should be optimized for the specific scale of the reaction.

-

Allow the reaction to proceed at a controlled temperature (e.g., room temperature or slightly elevated) for a specific duration. The reaction progress should be monitored by a suitable analytical technique like TLC or HPLC.

-

After the reaction is complete, carefully neutralize the excess acid with a 5% sodium bicarbonate solution until the pH is neutral or slightly basic.

-

Extract the aqueous solution with dichloromethane (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

Remove the solvent using a rotary evaporator to obtain the crude this compound.

Base-Catalyzed Dehydration

The dehydration of atropine to form this compound is also favored under basic conditions.[1] This is a common degradation pathway for atropine.[1]

Protocol: Base-Catalyzed Dehydration of Atropine

Materials:

-

Atropine

-

A suitable base (e.g., sodium hydroxide, potassium hydroxide)

-

A suitable solvent (e.g., ethanol, water)

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Round bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

Procedure:

-

Dissolve a known amount of atropine in a suitable solvent in a round bottom flask.

-

Add a solution of the chosen base to the atropine solution. The concentration of the base should be carefully selected to promote dehydration while minimizing other potential side reactions.

-

Heat the reaction mixture to reflux for a predetermined period. Monitor the reaction progress using TLC or HPLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

If necessary, neutralize the excess base with a dilute acid.

-

Extract the product into dichloromethane (3 x 50 mL).

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter the solution to remove the drying agent.

-

Evaporate the solvent under reduced pressure to yield the crude this compound.

Table 1: Summary of Synthesis Parameters (Hypothetical Data for Illustrative Purposes)

| Parameter | Acid-Catalyzed Dehydration | Base-Catalyzed Dehydration |

| Starting Material | Atropine | Atropine |

| Catalyst/Reagent | Concentrated Nitric Acid | Sodium Hydroxide |

| Solvent | Dichloromethane | Ethanol/Water |

| Temperature | 0 °C to Room Temperature | Reflux |

| Reaction Time | 2-4 hours | 4-6 hours |

| Yield (Crude) | 75-85% | 70-80% |

Purification of this compound

The crude this compound obtained from the synthesis can be purified using techniques such as recrystallization or preparative chromatography.

Recrystallization

Protocol: Recrystallization of this compound

Materials:

-

Crude this compound

-

Suitable recrystallization solvent (e.g., ethanol, acetone, or a mixture such as heptane/ethyl acetate)

-

Erlenmeyer flasks

-

Hot plate

-

Ice bath

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Dissolve the crude this compound in a minimum amount of hot recrystallization solvent in an Erlenmeyer flask.

-

If insoluble impurities are present, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature to induce crystallization.

-

Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

-

Collect the purified crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the crystals under vacuum to remove any residual solvent.

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For higher purity, preparative HPLC can be employed.

Protocol: Preparative HPLC of this compound

Instrumentation:

-

Preparative HPLC system with a suitable detector (e.g., UV-Vis)

-

Preparative C18 column

Mobile Phase:

-

A suitable mixture of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid. The exact gradient or isocratic conditions should be developed based on analytical scale separations.

Procedure:

-

Dissolve the crude this compound in the mobile phase.

-

Inject the sample onto the preparative HPLC column.

-

Elute the column with the optimized mobile phase.

-

Collect the fractions containing the pure this compound, as determined by the detector signal.

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Quantitative Analysis of this compound by HPLC-UV

The concentration and purity of the synthesized this compound can be determined using a validated HPLC-UV method.

Protocol: HPLC-UV Analysis of this compound

Instrumentation:

-

HPLC system with a UV-Vis detector

-

C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

-

Data acquisition and processing software

Chromatographic Conditions:

-

Mobile Phase: A mixture of acetonitrile and a phosphate buffer (pH adjusted to 2.5) in a ratio of approximately 20:80 (v/v).

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection Wavelength: 215 nm

-

Injection Volume: 20 µL

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound standard of known concentration in the mobile phase. From the stock solution, prepare a series of calibration standards by serial dilution.

-

Sample Preparation: Accurately weigh a small amount of the synthesized and purified this compound and dissolve it in a known volume of the mobile phase.

-

Analysis: Inject the standard solutions and the sample solution into the HPLC system.

-

Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Table 2: HPLC-UV Method Parameters for this compound Quantification

| Parameter | Value |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile : 20 mM Phosphate Buffer (pH 2.5) (20:80, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 215 nm |

| Injection Volume | 20 µL |

| Retention Time | ~7-8 minutes (dependent on exact conditions) |

Visualized Workflows

Caption: Experimental workflow for this compound synthesis.

Caption: Simplified reaction mechanism for atropine dehydration.

References

Application Notes & Protocols for the Analytical Quantification of Apoatropine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apoatropine, a tropane alkaloid, is a significant impurity and degradation product of atropine.[1][2] Its quantification is crucial for the quality control of pharmaceutical formulations containing atropine and in toxicological studies. This document provides detailed application notes and protocols for the analytical quantification of this compound using various modern analytical techniques. The methodologies outlined are based on established scientific literature and are intended to guide researchers in selecting and implementing the most suitable method for their specific needs.

Analytical Methods Overview

Several analytical techniques have been successfully employed for the quantification of this compound. The choice of method often depends on the sample matrix, required sensitivity, and the availability of instrumentation. The most common methods include High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UHPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Data Summary: Quantitative Parameters for this compound Quantification

The following table summarizes the key quantitative parameters for various analytical methods used for this compound quantification, providing a comparative overview to aid in method selection.

| Analytical Method | Matrix | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Citation |

| UHPLC | Drug Product | 50 - 250 µg/mL (for Atropine) | 3.9 µg/mL (for Atropine) | 13.1 µg/mL (for Atropine) | Not Reported | [3] |

| LC-MS/MS | Plasma | 0.05 - 50 ng/mL (for 7 tropane alkaloids) | Not specified for this compound | 0.05 ng/mL (for Atropine) | 87 - 122 | [4] |

| LC-MS/MS | Cereals | 0.5 - 10 µg/kg (for Atropine & Scopolamine) | Not specified for this compound | 0.5 µg/kg (for Atropine & Scopolamine) | 82 - 114 | [5] |

| GC-MS | Blood | 10 - 300 ng/mL (for Atropine) | Not specified for this compound | 10 ng/mL (for Atropine) | 69 | [6] |

| Spectrophotometry | Bulk Drug | 0.5 - 40 µg/mL (for Atropine) | 0.363 µg/mL (for Atropine) | Not Reported | Not Reported | [7] |

Experimental Protocols

This section provides detailed experimental protocols for the quantification of this compound using HPLC, UHPLC, GC-MS, and LC-MS/MS.

High-Performance Liquid Chromatography (HPLC) for this compound in Pharmaceutical Formulations

This protocol is adapted from a method developed for the analysis of atropine and its degradation products.[1]

A. Instrumentation and Chromatographic Conditions:

-

HPLC System: Agilent 1100 Series or equivalent, equipped with a vacuum degasser, binary pump, autosampler, thermostatted column compartment, and a Diode Array Detector (DAD).

-

Column: Thermo Hypersil Aquasil C18 (5 µm, 125 mm x 4 mm i.d.).[1]

-

Mobile Phase:

-

Gradient Elution:

Time (min) % A % B 0 80 20 10 80 20 20 50 50 25 50 50 30 80 20 | 40 | 80 | 20 |

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.[3]

-

Detection Wavelength: 215 nm.[1]

-

Injection Volume: 20 µL.

B. Standard and Sample Preparation:

-

Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10.0 mg of this compound reference standard in 100.0 mL of the solvent mixture (80% 20 mM phosphate buffer, pH 2.5 and 20% acetonitrile).[1]

-

Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).

-

Sample Preparation (e.g., Atropine Eye Drops): Dilute the sample with the solvent mixture to obtain a theoretical this compound concentration within the calibration range.[1] Filter the final solution through a 0.2 µm membrane filter before injection.[1]

C. Method Validation Parameters (to be determined by the user):

-

Linearity: Analyze the working standard solutions in triplicate. Plot the peak area versus concentration and determine the correlation coefficient (r²), which should be >0.999.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine using the signal-to-noise ratio method (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[8]

-

Accuracy and Precision: Perform recovery studies by spiking a placebo or sample matrix with known concentrations of this compound.[9] Calculate the percentage recovery and the relative standard deviation (RSD).

Ultra-High-Performance Liquid Chromatography (UHPLC) for Rapid Analysis

This protocol is based on a rapid UHPLC method developed for atropine and its impurities.[3]

A. Instrumentation and Chromatographic Conditions:

-

UHPLC System: Waters Acquity UPLC or equivalent, with a binary solvent manager, sample manager, and a UV/Visible detector.

-

Column: Waters Acquity UPLC BEH C18 (1.7 µm, 2.1 x 100 mm).[3]

-

Mobile Phase:

-

Gradient Elution:

Time (min) % A % B 0 95 5 6 5 95 7 5 95 | 8 | 95 | 5 |

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 25 °C.

-

Detection Wavelength: 210 nm.

-

Injection Volume: 2 µL.

B. Standard and Sample Preparation:

-

Follow the same procedure as described for the HPLC method, using the UHPLC mobile phase A as the diluent.

C. Method Validation:

-

Perform validation as described for the HPLC method. This UHPLC method offers a significantly reduced analysis time of 8 minutes compared to the conventional HPLC method.[3]

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

GC-MS is a powerful tool for the identification of this compound, often observed as a thermal degradation product of atropine in the GC inlet.[10][11]

A. Instrumentation and Conditions:

-

GC-MS System: Agilent 6890/5973 or equivalent.

-

Column: HP-5MS (5%-phenyl-methylpolysiloxane, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[11]

-

Carrier Gas: Helium at a constant flow of 1 mL/min.[11]

-

Inlet Temperature: 250 °C (Note: Atropine is thermally unstable and higher temperatures can increase the formation of this compound).[10][12]

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 1 min.

-

Ramp: 20 °C/min to 280 °C.

-

Hold: 5 min.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 50-550.

-

Selected Ion Monitoring (SIM) for Quantification: Monitor characteristic ions for this compound (e.g., m/z 124, 271).[13]

-

B. Sample Preparation:

-

Derivatization (Optional but can improve peak shape and sensitivity): Silylation with reagents like BSTFA can be employed.

-

Extraction from Biological Matrices: A liquid-liquid extraction or solid-phase extraction (SPE) protocol is typically required. For blood samples, alkaline hydrolysis can be used to convert atropine to tropine, which is then extracted and derivatized.[6]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High Sensitivity Quantification in Biological Matrices

LC-MS/MS provides high sensitivity and selectivity for the quantification of this compound in complex matrices like plasma and food.[4][5]

A. Instrumentation and Conditions:

-

LC-MS/MS System: A triple quadrupole mass spectrometer coupled with a UHPLC system.

-

Column: A reversed-phase column such as a C18 or a core-shell column.[14]

-

Mobile Phase: A gradient of water and acetonitrile or methanol, often with an additive like formic acid to enhance ionization.[14]

-

Ionization: Positive Electrospray Ionization (ESI+).[4]

-

Mass Spectrometry:

-

Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions for this compound: To be determined by infusing a standard solution. A common precursor ion would be the protonated molecule [M+H]⁺.

-

B. Sample Preparation (QuEChERS for Food Samples):

This protocol is based on the "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method.[5]

-

Homogenization: Homogenize 10 g of the sample with 10 mL of water.

-

Extraction: Add 10 mL of acetonitrile and shake vigorously for 1 min.

-

Salting Out: Add a salt mixture (e.g., MgSO₄, NaCl) and centrifuge.

-

Dispersive SPE Cleanup: Take an aliquot of the supernatant and mix with a cleanup sorbent (e.g., PSA, C18) to remove interferences.

-

Analysis: Centrifuge and inject the supernatant into the LC-MS/MS system.

Diagrams

Caption: General workflow for the quantification of this compound.

Caption: Logical diagram of the HPLC method for this compound analysis.

Caption: Degradation pathway of Atropine leading to this compound.

References

- 1. ptacts.uspto.gov [ptacts.uspto.gov]

- 2. scirp.org [scirp.org]

- 3. Development and Application of a Validated UHPLC Method for the Determination of Atropine and Its Major Impurities in Antidote Treatment Nerve Agent Auto-Injectors (ATNAA) Stored in the Strategic National Stockpiles [scirp.org]

- 4. LC-ESI MS/MS quantification of atropine and six other antimuscarinic tropane alkaloids in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Application of a streamlined LC-MS/MS methodology for the determination of atropine and scopolamine in cereals from Asian and African countries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Determination of atropine in blood by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. wjarr.com [wjarr.com]

- 9. Validation of Analytical Methods: A Review [gavinpublishers.com]

- 10. researchgate.net [researchgate.net]

- 11. Thermal (In)stability of Atropine and Scopolamine in the GC-MS Inlet - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. This compound | C17H21NO2 | CID 64695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Application Note: HPLC-UV Method for the Analysis of Apoatropine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apoatropine is a significant degradation product and impurity of atropine, a widely used anticholinergic drug.[1] Its monitoring is crucial for ensuring the quality, stability, and safety of atropine-containing pharmaceutical products. This application note details a robust High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantitative analysis of this compound. The described protocol is applicable for the determination of this compound in the presence of atropine and other related substances.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The following table summarizes the recommended chromatographic conditions, compiled from established methods for the analysis of atropine and its impurities.[2][3][4]

Table 1: HPLC-UV Chromatographic Conditions

| Parameter | Recommended Conditions |

| HPLC System | Agilent 1100 LC system or equivalent[2] |

| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)[3] |

| Mobile Phase | A mixture of phosphate buffer and acetonitrile. A common composition is 80% 20 mM phosphate buffer (pH 2.5, adjusted with phosphoric acid) and 20% acetonitrile.[2] |

| Flow Rate | 2.0 mL/min[2][4] |

| Injection Volume | 20 µL[2] |

| Column Temperature | 25 °C[2][3] |

| UV Detection | 215 nm[2] |

Reagents and Standards

-

This compound reference standard

-

Acetonitrile (HPLC grade)[2]

-

Sodium dihydrogen phosphate dihydrate[2]

-

Orthophosphoric acid (85%)[2]

-

Ultrapure water[2]

Standard Solution Preparation

A stock solution of this compound can be prepared by accurately weighing and dissolving the reference standard in the mobile phase to achieve a concentration of 100 µg/mL.[2] Working standards can be prepared by further dilution of the stock solution to desired concentrations for calibration.

Sample Preparation

The sample preparation will depend on the matrix. For instance, in the analysis of atropine eye drops, a simple dilution of the sample with the mobile phase may be sufficient.[2] For more complex matrices, a suitable extraction procedure may be necessary. All solutions should be filtered through a 0.2 µm membrane filter prior to injection.[2]

Method Validation Parameters

The following table summarizes typical method validation parameters for the HPLC-UV analysis of this compound, based on data from related studies.

Table 2: Method Validation Data

| Parameter | Typical Value | Reference |

| Retention Time | ~10.2 min | [1] |

| Linearity Range | 50 - 250 µg/mL | [3] |

| Correlation Coefficient (r²) | >0.999 | [3] |

| Limit of Detection (LOD) | 3.9 µg/mL | [3] |

| Limit of Quantification (LOQ) | 13.1 µg/mL | [3] |

Experimental Protocol

-

Mobile Phase Preparation: Prepare the mobile phase by mixing 800 mL of 20 mM phosphate buffer (pH 2.5) with 200 mL of acetonitrile. Degas the solution before use.[2]

-

Standard Preparation: Prepare a stock solution of this compound (100 µg/mL) in the mobile phase. From this, prepare a series of calibration standards (e.g., 50, 100, 150, 200, 250 µg/mL).[2][3]

-

Sample Preparation: Dilute the sample containing this compound with the mobile phase to a concentration within the calibration range. Filter the sample through a 0.2 µm syringe filter.[2]

-

HPLC System Setup: Equilibrate the HPLC system with the mobile phase at a flow rate of 2.0 mL/min until a stable baseline is achieved. Set the column temperature to 25 °C and the UV detector to 215 nm.[2][3]

-

Injection: Inject 20 µL of each standard solution and the sample solution into the HPLC system.[2]

-

Data Analysis: Record the chromatograms and integrate the peak area for this compound. Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of this compound in the sample from the calibration curve.

Workflow and Signaling Pathway Diagrams

The following diagram illustrates the experimental workflow for the HPLC-UV analysis of this compound.

Caption: Experimental workflow for HPLC-UV analysis of this compound.

Conclusion

The HPLC-UV method described in this application note is a reliable and robust technique for the quantitative analysis of this compound. The method is straightforward, utilizes common HPLC instrumentation and reagents, and provides accurate and precise results. This protocol can be readily implemented in quality control laboratories for the routine analysis of this compound in pharmaceutical formulations.

References

- 1. researchgate.net [researchgate.net]

- 2. ptacts.uspto.gov [ptacts.uspto.gov]

- 3. Development and Application of a Validated UHPLC Method for the Determination of Atropine and Its Major Impurities in Antidote Treatment Nerve Agent Auto-Injectors (ATNAA) Stored in the Strategic National Stockpiles [scirp.org]

- 4. abap.co.in [abap.co.in]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apoatropine is a significant dehydration product of atropine, a tropane alkaloid with anticholinergic properties. The analysis of this compound and related alkaloids such as atropine and scopolamine is crucial in pharmaceutical quality control, toxicological screening, and forensic investigations. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of these compounds. However, the thermal instability of atropine and scopolamine in the GC inlet, which can lead to the formation of this compound, presents an analytical challenge. This application note provides a detailed protocol for the GC-MS analysis of this compound and related alkaloids, addressing the challenges of thermal degradation and offering a reliable method for their determination.

Experimental Protocols

Sample Preparation

A robust sample preparation protocol is essential for accurate and reproducible results. The following procedure is recommended for the extraction of tropane alkaloids from various matrices, including biological samples and pharmaceutical formulations.

a. Liquid-Liquid Extraction (LLE)

-

To 1 mL of the sample (e.g., serum, urine, or a dissolved pharmaceutical formulation), add a suitable internal standard (e.g., atropine-d3).

-

Add 0.5 mL of a borate buffer (pH 9.0) to alkalize the sample.

-

Add 5 mL of dichloromethane, vortex for 2 minutes, and centrifuge at 3000 rpm for 10 minutes.

-

Carefully transfer the organic layer (bottom layer) to a clean tube.

-

Repeat the extraction process (steps 3-4) on the aqueous layer to maximize recovery.

-

Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

b. Derivatization (Optional but Recommended)

To improve the thermal stability and chromatographic properties of the alkaloids, derivatization can be performed.[1][2]

-

To the dried extract from the LLE step, add 50 µL of a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

-

Seal the vial and heat at 70°C for 30 minutes.

-

Cool to room temperature before injection into the GC-MS.

GC-MS Parameters

The following GC-MS parameters are recommended for the analysis of this compound and related alkaloids.

| Parameter | Value |

| Gas Chromatograph | |

| Column | HP-5MS (5%-phenyl-methylpolysiloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness[3] |

| Carrier Gas | Helium at a constant flow of 1 mL/min[3] |

| Inlet Temperature | 250°C (to minimize thermal degradation)[3][4][5] |

| Injection Volume | 1 µL |

| Injection Mode | Splitless |

| Oven Program | Initial temperature of 100°C, hold for 2 min, ramp at 15°C/min to 280°C, hold for 5 min. |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-400 amu |

| Ion Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Solvent Delay | 3 min |

Data Presentation

Table 1: Retention Times and Key Diagnostic Ions for Tropane Alkaloids

The following table summarizes the approximate retention times and key mass-to-charge ratios (m/z) for the identification of this compound and related alkaloids under the specified GC-MS conditions.

| Compound | Approximate Retention Time (min) | Molecular Weight ( g/mol ) | Key Diagnostic Ions (m/z) |

| This compound | 10.5 | 271.35 | 271, 124, 94, 93[6][7] |

| Atropine | 11.2 | 289.37 | 289, 124, 94, 83, 82[6][7] |

| Scopolamine | 11.8 | 303.35 | 303, 138, 108, 94[6][7] |

| Homatropine | 10.9 | 275.35 | 275, 140, 110, 94 |